REACTION_CXSMILES
|
Cl.Cl[CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1.[NH2:10][CH2:11][C:12]([OH:14])=[O:13].[OH-].[Na+]>O>[N:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[CH2:3][N:10]([CH2:11][C:12]([OH:14])=[O:13])[CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
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9.2 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCC1=NC=CC=C1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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NCC(=O)O
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Name
|
|
Quantity
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30 mL
|
Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
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5 mol
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to maintain the pH at 8-10
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Type
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EXTRACTION
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Details
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The resulting dark red solution was extracted with ethyl acetate
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Type
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CONCENTRATION
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Details
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concentrated
|
Type
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DISSOLUTION
|
Details
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The residue was dissolved in dichloromethane
|
Type
|
FILTRATION
|
Details
|
the insoluble sodium chloride was filtered
|
Type
|
CUSTOM
|
Details
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Pale yellow crystals formed from the filtrate, which
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CUSTOM
|
Details
|
Yield (2.87 g) (11.2 mmol, 42%)
|
Type
|
CUSTOM
|
Details
|
3.39 (s, 2H), 3.98 (s, 4H), 7.06 (t, 2H), 7.30 (d, 2 h), 7.56 (t, 2H), 8.36 (d, 2H)
|
Duration
|
2 h
|
Name
|
|
Type
|
|
Smiles
|
N1=C(C=CC=C1)CN(CC1=NC=CC=C1)CC(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |